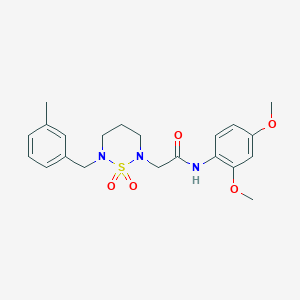

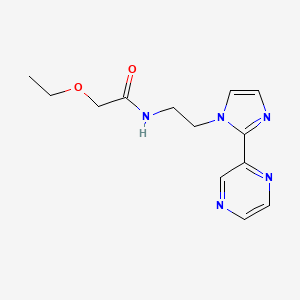

![molecular formula C8H16N2O4S B2968149 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid CAS No. 1017381-49-5](/img/structure/B2968149.png)

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, sulfonamide and amide derivatives of piperidine-4-carboxamide can be synthesized via amino-de-chlorination and amino-de-alkoxylation reaction .Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid” is not explicitly mentioned in the search results.Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid includes the key one-pot azide reductive cyclization of aldehyde .Aplicaciones Científicas De Investigación

Nanomagnetic Reusable Catalyst Development

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid, through its derivatives and functionalized nanoparticles, has been explored in the synthesis of complex organic compounds. An example includes its role in the preparation of Fe3O4-SA-PPCA (piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles), which serves as a novel nanomagnetic reusable catalyst. This catalyst demonstrates efficiency in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, highlighting its potential in facilitating complex organic reactions with enhanced reusability and minimal environmental impact (Ghorbani‐Choghamarani & Azadi, 2015).

Anticancer Agent Exploration

Derivatives of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid have been synthesized and evaluated as promising anticancer agents. The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazides and their conversion into 1,3,4-oxadiazole hybrids demonstrated significant anticancer activity in vitro. Compounds synthesized in this manner have shown to be strong anticancer agents relative to established treatments, indicating the potential of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid derivatives in cancer therapy (Rehman et al., 2018).

Enzyme Inhibition Studies

The compound has also found application in the study of enzyme inhibition, specifically targeting enzymes involved in metabolic pathways. For example, derivatives have been synthesized and tested for their inhibitory activity against butyrylcholinesterase (BChE), an enzyme relevant in neurodegenerative diseases. These studies not only contribute to our understanding of enzyme activity but also to the development of potential therapeutic agents for conditions like Alzheimer's disease (Khalid et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid have been employed as fluorescent probes for the detection of anions. These compounds interact with various anions, leading to changes in their spectroscopic properties, which can be utilized for sensitive and selective detection of these species in complex matrices. This application underscores the versatility of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid derivatives in the development of novel analytical tools (Al-Sayah et al., 2016).

Specific Drug Binding Site Investigation

Furthermore, research has explored the use of 1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid derivatives as specific markers for drug-binding sites on human serum albumin. This has important implications for understanding drug interactions at the molecular level, potentially leading to the development of drugs with improved efficacy and safety profiles (Sudlow et al., 1976).

Safety And Hazards

While the safety data sheet for “1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid” is not available, it’s important to handle all chemicals with care. For instance, N-BOC-Piperidine-4-carboxylic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Piperidines are widely used in drug design, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S/c1-9(2)15(13,14)10-5-3-7(4-6-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIZIQMGNYFPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Dimethylamino)sulfonyl]piperidine-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

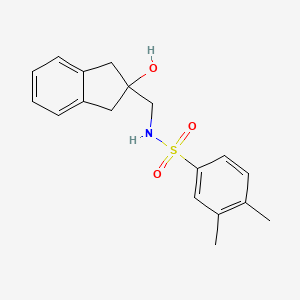

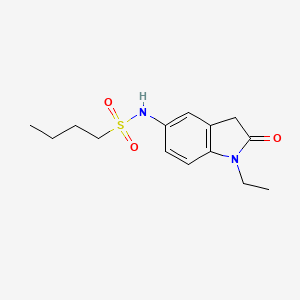

![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)

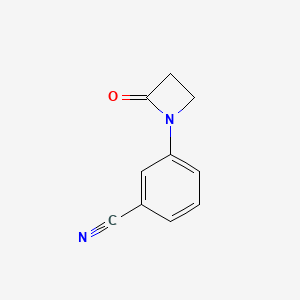

![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)

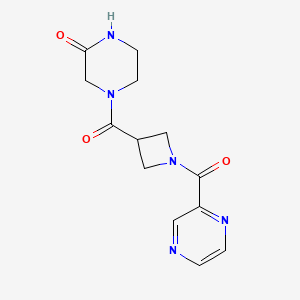

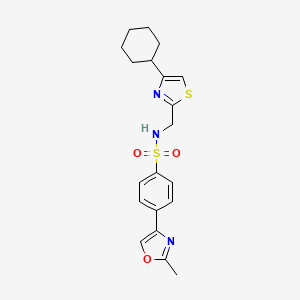

![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)

![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)

![2-(4-methoxyphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2968087.png)

![N-[(4-fluorophenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2968088.png)